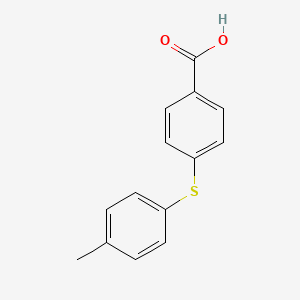

4-(4-Methylphenylthio)benzoic acid

Description

Properties

Molecular Formula |

C14H12O2S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

4-(4-methylphenyl)sulfanylbenzoic acid |

InChI |

InChI=1S/C14H12O2S/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16) |

InChI Key |

WYTKBMRZPAXXSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., -Cl, -PO(OEt)₂) reduce pKa by stabilizing the deprotonated carboxylate. The methylthio group (-SCH₃) is weakly electron-donating, resulting in a slightly higher pKa (~4.3) compared to 4-hydroxybenzoic acid (pKa 4.48) . The 3-chloroanilino derivative exhibits the lowest pKa (~2.8) due to the combined inductive effects of -Cl and -NH .

Thermal Stability :

- Long alkyl chains (e.g., pentyl in 4-(4-n-Pentylphenyl)benzoic acid) increase melting points (268°C) due to enhanced van der Waals interactions .

Biological Relevance: The 3-chloroanilino derivative demonstrates selective inhibition of AKR1C2/C3 enzymes, critical in prostate cancer therapy . Phosphinoyl derivatives are explored for their role in modulating enzyme activity and antibody-antigen interactions .

Crystallographic and Supramolecular Features

- This compound: No crystallographic data is provided in the evidence, but analogous thioether benzoic acids typically form dimers via O–H···O hydrogen bonds.

- 4-(3-Chloroanilino)benzoic Acid: Exhibits a distorted molecular geometry (dihedral angle 34.66° between aromatic rings) and forms acid-acid dimers with O–H···O bonds (2.63 Å) .

- 4-[(Diethoxyphosphinoyl)methyl]benzoic Acid: Stabilized by O–H···O hydrogen bonds (R₂²(20) motif) and C–H···π interactions .

Preparation Methods

Substrate Preparation and Reactivity

4-Chlorobenzoic acid or 4-bromobenzoic acid serves as the electrophilic partner, with the halogen atom at the para position relative to the carboxylic acid group. The electron-withdrawing nature of the carboxylic acid enhances the electrophilicity of the aromatic ring, facilitating substitution at the 4-position. 4-Methylthiophenol, synthesized via reduction of 4-methylphenyl disulfide or thioester hydrolysis, acts as the nucleophile.

Reaction Conditions and Catalysis

SNAr reactions typically require polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) and a base to deprotonate the thiol. Potassium carbonate or triethylamine is commonly employed to generate the thiolate ion, which exhibits enhanced nucleophilicity. Copper(I) iodide or palladium catalysts may accelerate the substitution, particularly for less-reactive aryl chlorides. For example:

Yields range from 60–85% depending on halogen reactivity (Br > Cl) and catalyst loading.

Transition Metal-Catalyzed C–S Bond Formation

Cross-coupling strategies using palladium or nickel catalysts offer regioselective control, particularly for substrates with steric hindrance or competing reaction sites.

Ullmann-Type Coupling

Ullmann reactions between 4-iodobenzoic acid and 4-methylthiophenol employ copper catalysts under elevated temperatures. This method avoids the need for pre-formed thiolates but requires longer reaction times (12–24 hours):

\text{4-Iodobenzoic acid} + \text{4-Methylthiophenol} \xrightarrow{\text{CuI, K$$2$$CO$$3$$, DMSO, 120°C}} \text{Product}

Palladium-Catalyzed Coupling

Buchwald-Hartwig amination conditions adapted for thioetherification utilize palladium complexes (e.g., Pd(OAc)) with biphenyl ligands. This method achieves higher yields (75–90%) at lower temperatures (80–100°C) but incurs higher costs due to catalyst requirements.

Oxidation of Thiol Precursors

An alternative pathway involves the oxidation of a bis-thiol intermediate or disulfide. For instance, 4-mercaptobenzoic acid may react with 4-methylthiophenol under oxidative conditions (e.g., iodine, HO) to form the thioether linkage:

\text{4-Mercaptobenzoic acid} + \text{4-Methylthiophenol} \xrightarrow{\text{I$$_2$$, EtOH}} \text{this compound}

This method avoids halogenated precursors but requires careful control of oxidation states to prevent over-oxidation to sulfones.

Purification and Characterization

Crude products are typically recrystallized from acetic acid or ethanol/water mixtures to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) confirms purity (>99%), while melting point (m.p. 184–186°C) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity.

Industrial Scalability and Environmental Considerations

Large-scale synthesis prioritizes atom economy and solvent recovery. Propionic or acetic acid solvents enable catalyst recycling, and bromide-based systems (e.g., NHBr) enhance oxidation efficiency in coupled methodologies . Environmental impact assessments favor catalytic methods over stoichiometric oxidants, aligning with green chemistry principles.

Q & A

Q. What are the common synthetic routes for 4-(4-Methylphenylthio)benzoic acid, and what reaction conditions are critical for achieving high yield and purity?

The synthesis typically involves coupling a methylphenylthio group to a benzoic acid core. Key steps include:

- Thioether formation : Reacting 4-mercaptobenzoic acid with 4-methylphenyl halides (e.g., bromide or iodide) under basic conditions (e.g., K₂CO₃ in DMF or DMSO) at 60–80°C .

- Oxidative coupling : Alternative routes may use copper-catalyzed C–S bond formation, requiring inert atmospheres (N₂/Ar) and controlled temperatures to prevent side reactions .

Critical conditions include solvent choice (polar aprotic solvents enhance nucleophilicity), catalyst optimization (e.g., CuI for Ullmann-type couplings), and purification via recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- Crystallography :

Q. What are the key considerations in designing a crystallization protocol for this compound?

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility and nucleation rates.

- Temperature gradient : Slow cooling from saturated solutions promotes single-crystal growth.

- Additives : Co-crystallizing agents (e.g., urea) can stabilize specific polymorphs. Post-crystallization, validate phase purity via XRD and thermal analysis (DSC/TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

- Multi-technique validation : Cross-check NMR/IR data with high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) to explain discrepancies in XRD vs. computational models .

- DFT calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to identify misassigned peaks .

Q. What computational approaches are recommended to study the electronic properties of this compound?

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA is standard .

- Electron Localization Function (ELF) : Analyzes electron density distribution to clarify bonding behavior (e.g., delocalization in the thioether group) .

- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using AutoDock or Schrödinger .

Q. How does the methylthio substituent influence molecular packing and supramolecular interactions in crystalline forms?

- Hirshfeld analysis : Quantifies interaction contributions (e.g., S···H contacts vs. O···H hydrogen bonds). Para-substituted thioethers often exhibit layered packing due to van der Waals interactions .

- Thermal analysis : Correlate melting points/enthalpy changes with intermolecular force strength. Methylthio groups may reduce symmetry, leading to polymorphic diversity .

Q. What strategies can optimize the synthesis of this compound derivatives for biological activity studies?

- Parallel synthesis : Use combinatorial libraries to screen substituents (e.g., halides, nitro groups) at the phenylthio moiety .

- Flow chemistry : Enhances scalability and reduces side reactions via precise temperature/residence time control .

- Bioisosteric replacement : Substitute the thioether with selenoether or sulfone groups to modulate pharmacokinetic properties .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.